Home > Products > Screening Compounds P48440 > Iodoazomycin riboside
Iodoazomycin riboside - 102059-58-5

Iodoazomycin riboside

Catalog Number: EVT-1166036
CAS Number: 102059-58-5
Molecular Formula: C8H10IN3O5
Molecular Weight: 355.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iodoazomycin riboside is classified as a nitroimidazole derivative. It is specifically designed to target hypoxic (low oxygen) conditions within tumors, making it valuable in cancer research and treatment monitoring. The compound is synthesized from deoxyribose and 2-nitroimidazole, with the iodine atom incorporated to enhance its radiochemical properties for imaging studies .

Synthesis Analysis

The synthesis of iodoazomycin riboside involves several key steps:

  1. Starting Materials: The synthesis begins with 2-nitroimidazole and 5-iodo-5-deoxyribofuranose.
  2. Glycosylation Reaction: A glycosylation reaction is performed where the nitrogen atom of 2-nitroimidazole attacks the anomeric carbon of the ribofuranose moiety. This reaction typically requires specific conditions such as an acidic medium to facilitate the formation of the glycosidic bond.
  3. Purification: Following the reaction, purification methods such as chromatography are employed to isolate the desired product from unreacted starting materials and by-products.

Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity .

Molecular Structure Analysis

The molecular structure of iodoazomycin riboside can be described as follows:

  • Core Structure: The compound features a nitroimidazole ring that is crucial for its biological activity.
  • Ribofuranose Moiety: The sugar component is a deoxyribofuranose, which contributes to the molecule's stability and solubility.
  • Iodine Substitution: The presence of the iodine atom at the 5' position enhances the compound's sensitivity in imaging applications.

The molecular formula is C10_{10}H12_{12}N4_{4}O3_{3}I, with a molecular weight of approximately 338.13 g/mol .

Chemical Reactions Analysis

Iodoazomycin riboside participates in various chemical reactions:

  1. Reduction Reactions: Under anaerobic conditions, iodoazomycin riboside can be reduced to form less reactive species, which can be utilized in further synthetic pathways.
  2. Hydrolysis: The compound may undergo hydrolysis in physiological conditions, leading to the release of iodine and other degradation products.
  3. Radical Formation: In hypoxic environments, it can generate free radicals that interact with cellular components, contributing to its cytotoxic effects against hypoxic tumor cells .
Mechanism of Action

The mechanism of action of iodoazomycin riboside primarily revolves around its ability to selectively accumulate in hypoxic tissues. Upon reduction in low oxygen environments:

  1. Radical Generation: The nitro group undergoes reduction to form reactive intermediates that can damage cellular macromolecules such as DNA.
  2. DNA Interaction: These reactive species can cause single-strand breaks or cross-linking in DNA, leading to apoptosis or cell death in hypoxic tumor cells.
  3. Imaging Applications: The iodine component allows for imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), enabling visualization of tumor hypoxia .
Physical and Chemical Properties Analysis

Key physical and chemical properties of iodoazomycin riboside include:

These properties are crucial for determining its formulation and application in biological systems .

Applications

Iodoazomycin riboside has several significant applications:

  1. Hypoxia Imaging: It serves as a marker for identifying hypoxic regions within tumors during imaging studies.
  2. Cancer Research: Researchers utilize it to study tumor biology and the effects of hypoxia on cancer progression and treatment resistance.
  3. Therapeutic Monitoring: It aids in assessing the efficacy of therapies targeting hypoxic tumors by providing insights into oxygenation status.
Introduction to Iodoazomycin Riboside

Historical Background and Discovery

The development of IAZR emerged from systematic research into nitroimidazole radiosensitizers during the 1970s-1980s. Researchers Jette, Wiebe, and Chapman first synthesized and characterized the compound in 1986 through strategic molecular modifications of azomycin riboside (AZR), aiming to enhance its hypoxic cell targeting capabilities [3]. This work was grounded in the foundational observation that 2-nitroimidazole compounds like misonidazole (MISO) undergo oxygen-dependent metabolism, preferentially accumulating in hypoxic tissues. Initial in vitro studies demonstrated IAZR's superior binding kinetics compared to existing markers, with a 2.5-3 times faster binding rate to hypoxic EMT-6 tumor cells than MISO at equivalent concentrations [3]. By 1991, Mannan and colleagues advanced this research by developing the arabinofuranosyl analog (IAZA), which exhibited improved in vivo pharmacokinetics while retaining the hypoxia-selective mechanism [1]. These investigations established the proof-of-concept for radioiodinated azomycin nucleosides as practical clinical tools for hypoxia mapping, culminating in pioneering human studies using [¹²³I]IAZA for SPECT imaging of various malignancies [1] [9].

Chemical Structure and Structural Modifications

IAZR features a nitroimidazole pharmacophore linked to a ribose sugar moiety via a β-glycosidic bond, with an iodine atom substituting the 5'-hydroxyl group of the ribose ring. This molecular architecture creates a dual-functionality molecule: the nitroimidazole ring provides hypoxia sensitivity through bioreduction, while the halogen substitution enables radiolabeling for detection. The compound's systematic name is 1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole, with a molecular formula of C₈H₁₀IN₃O₅ and molecular weight of 355.09 g/mol [3] [4].

Structural refinements focused on optimizing tissue diffusion kinetics and metabolic stability. Replacement of the ribose with arabinose (yielding iodoazomycin arabinoside, IAZA) significantly improved in vivo distribution by reducing nonspecific binding while maintaining hypoxia selectivity [1] [6]. The halogen position proved critical; 5'-substitution demonstrated superior hypoxic specificity compared to 2'-substituted analogs due to enhanced resistance to enzymatic dehalogenation. Additionally, replacing iodine with fluorine produced fluoroazomycin arabinoside (FAZA), which offered analogous hypoxia-targeting properties with a positron-emitting isotope suitable for PET imaging [2] [8].

Table 1: Structural Comparison of Key Nitroimidazole-Based Hypoxia Markers

CompoundChemical StructureKey ModificationImaging Isotope
Misonidazole2-nitroimidazole with N-(2-hydroxyethyl)piperazine side chainFirst-generation sensitizerNot applicable
Iodoazomycin Riboside (IAZR)1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole5'-Iodo substitution on ribose¹²³I, ¹³¹I
Iodoazomycin Arabinoside (IAZA)1-α-D-(5-deoxy-5-iodoarabinofuranosyl)-2-nitroimidazoleArabinose configuration¹²³I, ¹³¹I
Fluoroazomycin Arabinoside (FAZA)1-α-D-(5-deoxy-5-fluoroarabinofuranosyl)-2-nitroimidazoleFluorine substitution¹⁸F

Mechanism of Action: Hypoxia-Selective Binding

IAZR's hypoxia selectivity originates from a cascade of bioreductive reactions initiated by intracellular reductases. In oxygen-deficient environments (pO₂ < 10 mmHg), the molecule undergoes single-electron reduction by enzymes such as NADPH:cytochrome P450 reductase, forming a reactive nitro radical anion (R-NO₂•⁻). Under normoxic conditions, this radical undergoes rapid back-oxidation to the parent compound with concomitant superoxide formation. However, in hypoxia, the unstable radical undergoes further reduction through a series of intermediates (nitroso, hydroxylamine) that form covalent adducts with cellular macromolecules [2] [7] [8].

Critical research has demonstrated that IAZR predominantly binds to sulfhydryl groups on proteins rather than DNA. Proteomic analyses of hypoxic cells treated with azomycin nucleosides identified 62 protein targets, with glycolytic enzymes (particularly glyceraldehyde-3-phosphate dehydrogenase, GAPDH) and detoxification enzymes (glutathione S-transferase P, GSTP1) appearing as top targets [2] [8]. This selective modification significantly impairs enzymatic function—studies showed 48-72% reduction in GAPDH and GST activities under hypoxia following exposure to nitroimidazole compounds. The binding process exhibits concentration-dependent kinetics, with maximal adduct formation occurring at approximately 100 μM in hypoxic EMT-6 cells after 4 hours of exposure [3]. The resulting irreversible entrapment creates a quantifiable signal differential between hypoxic and normoxic tissues, enabling diagnostic imaging.

Rationale for Hypoxic Cell Targeting in Oncology

Tumor hypoxia presents a multifaceted therapeutic challenge in oncology. Hypoxic regions develop due to aberrant vasculature and inadequate perfusion in solid tumors, creating microenvironments where oxygen partial pressure falls below 5-10 mmHg compared to 20-80 mmHg in well-oxygenated normal tissues [5]. These hypoxic cells exhibit heightened resistance to radiotherapy by 2.5-3 fold, as oxygen is essential for radiation-induced DNA damage fixation. Additionally, hypoxia triggers adaptive survival pathways including HIF-1α stabilization, leading to enhanced angiogenesis, metabolic reprogramming, and metastasis [1] [5].

IAZR and its analogs address this challenge by enabling non-invasive hypoxia mapping, which provides critical information for:

  • Prognostic stratification: Hypoxic tumors demonstrate significantly worse outcomes across multiple cancer types
  • Radiotherapy planning: Delineating hypoxic subvolumes for dose escalation
  • Therapeutic selection: Identifying candidates for hypoxia-targeted therapies (nitroimidazole radiosensitizers, hypoxia-activated prodrugs)
  • Treatment response assessment: Monitoring dynamic changes in tumor oxygenation during therapy

Clinical validation studies demonstrated IAZA's detection capability, with SPECT imaging revealing tumor-to-normal tissue (T/N) ratios of 2.3-3.2 in various malignancies including small cell lung carcinoma and malignant fibrous histiocytoma [1]. The hypoxia-specific accumulation pattern correlates with needle oximetry measurements, confirming its biological relevance.

Table 2: Preclinical and Clinical Validation of IAZR/IAZA Hypoxia Targeting

Study ModelKey FindingImplicationReference
In vitro EMT-6 cells10-fold greater hypoxic cytotoxicity than misonidazoleEnhanced hypoxia selectivityJette et al. (1986) [3]
Rodent tumor models2.5-3x faster hypoxic binding than misonidazoleImproved imaging contrastMannan et al. (1991) [1]
Human clinical study (10 tumors)3/10 tumors showed significant tracer avidityFeasibility of clinical SPECT imagingPMC Articles (1992) [1]
FaDu xenograftsCovalent adducts with GAPDH/GST under hypoxiaMechanistic insight into protein targetsScienceDirect (2022) [8]
Dosimetry studiesFavorable whole-body clearance for [¹³¹I]IAZATherapeutic potential for radioisotope therapyKumar et al. (2005) [6]

The evolution from IAZR to its arabinoside analog IAZA exemplifies rational drug design to enhance pharmacokinetic properties for clinical application. The arabinose configuration reduces nonspecific hepatic accumulation while maintaining hypoxia-specific binding, significantly improving tumor-to-background contrast in SPECT imaging. This targeted approach provides clinicians with a valuable tool to visualize and quantify a fundamental determinant of treatment resistance, enabling more personalized cancer therapy strategies [1] [6] [9].

Properties

CAS Number

102059-58-5

Product Name

Iodoazomycin riboside

IUPAC Name

(2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

Molecular Formula

C8H10IN3O5

Molecular Weight

355.09 g/mol

InChI

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1

InChI Key

FWNOUYXMHAJQMU-DBRKOABJSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Synonyms

1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole
IAZR
iodoazomycin riboside

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.